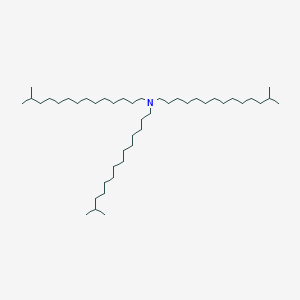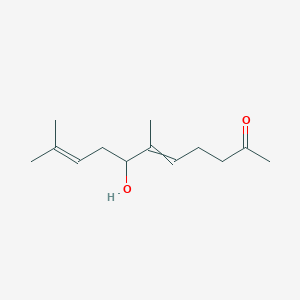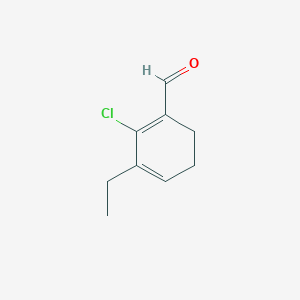![molecular formula C22H28N2O2 B14303280 Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- CAS No. 112598-52-4](/img/structure/B14303280.png)
Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-: is an organic compound with the molecular formula C22H28N2O2 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- typically involves the reaction of 3-(1-piperidinylmethyl)phenol with 3-bromopropylamine followed by the acylation of the resulting intermediate with benzoyl chloride . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as or .
Reduction: Reduction reactions can be carried out using or .
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications .
Biology: In biological research, this compound is studied for its potential as a cytoprotective agent . It has shown promise in protecting cells from oxidative stress and other damaging conditions .
Medicine: In medicine, Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- is investigated for its anti-ulcer and anti-secretory properties. It has been found to reduce gastric acid secretion and protect the gastric mucosa .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and specialty chemicals . Its versatility makes it a valuable intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- involves its interaction with specific molecular targets. It acts as an H2-receptor antagonist , inhibiting the action of histamine on gastric parietal cells, thereby reducing gastric acid secretion. Additionally, it exhibits cytoprotective effects by enhancing the production of protective mucus in the stomach .
Comparación Con Compuestos Similares
Roxatidine: Another H2-receptor antagonist with similar anti-secretory properties.
Cimetidine: A well-known H2-receptor antagonist used to treat ulcers and gastroesophageal reflux disease.
Famotidine: Another H2-receptor antagonist with a longer duration of action compared to cimetidine.
Uniqueness: Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- stands out due to its dual action as both an H2-receptor antagonist and a cytoprotective agent. This dual functionality makes it a promising candidate for the treatment of gastric ulcers and related conditions .
Propiedades
Número CAS |
112598-52-4 |
|---|---|
Fórmula molecular |
C22H28N2O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]benzamide |
InChI |
InChI=1S/C22H28N2O2/c25-22(20-10-3-1-4-11-20)23-13-8-16-26-21-12-7-9-19(17-21)18-24-14-5-2-6-15-24/h1,3-4,7,9-12,17H,2,5-6,8,13-16,18H2,(H,23,25) |
Clave InChI |
IKQPZPCUEJJIRL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


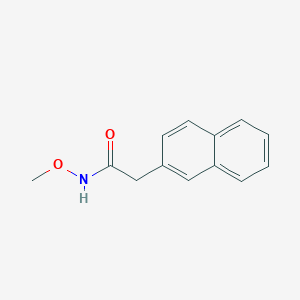
![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14303206.png)
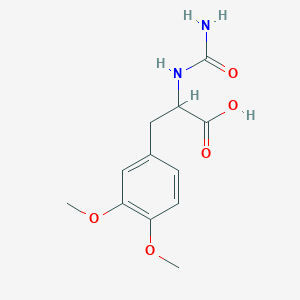
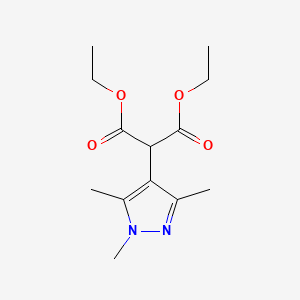
![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
![3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one](/img/structure/B14303229.png)
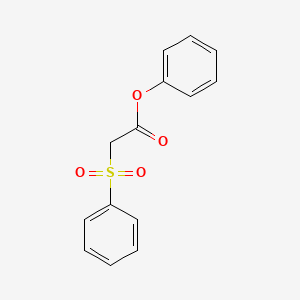
![N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14303240.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)

arsane](/img/structure/B14303262.png)
